molecular formula C12H17BrN2O B2951658 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide CAS No. 1052406-55-9

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide

Cat. No.: B2951658
CAS No.: 1052406-55-9
M. Wt: 285.185
InChI Key: IPAJWDGMOYHSSY-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is a chemical compound supplied for laboratory research use. This product is classified as a biochemical and serves as a valuable building block or intermediate in chemical synthesis . The isoindoline core structure is a subject of interest in various research fields . As a hydrobromide salt, it may offer improved stability and handling properties compared to the free base form. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers can use it to explore new chemical reactions, develop novel compounds, or study the properties of isoindoline derivatives. Always refer to the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

Properties

IUPAC Name

2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAJWDGMOYHSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=CC=CC=C2C1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide typically involves the reaction of isoindoline with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or ethanol is common. The reaction mixture is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium iodide or potassium fluoride.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted isoindolines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other hydrobromide salts and heterocyclic molecules:

  • Eletriptan Hydrobromide : A selective serotonin receptor agonist with an indole core substituted with a sulfonyl group and pyrrolidinylmethyl chain. Unlike 2-(3-methoxypropyl)isoindolin-1-imine, eletriptan’s indole structure and sulfonyl group confer specificity for 5-HT1B/1D receptors, making it effective in migraine treatment .
  • Dextromethorphan Hydrobromide : A morphinan derivative with antitussive and NMDA receptor antagonist properties. Its hydrobromide salt form improves solubility, similar to the target compound, but its fused tricyclic structure contrasts with the isoindolin-imine scaffold .

Pharmacological Profile

Compound Therapeutic Class Target Receptor/Mechanism Clinical Use
Eletriptan Hydrobromide Serotonin agonist 5-HT1B/1D receptors Acute migraine treatment
Dextromethorphan Hydrobromide NMDA antagonist/Cough suppressant NMDA receptors, σ-1 receptors Cough suppression, depression (in combination)
2-(3-Methoxypropyl)isoindolin-1-imine Hydrobromide Theoretical Unknown (potentially CNS receptors) Research-stage

The absence of a sulfonyl or morphinan group in this compound suggests divergent receptor interactions compared to eletriptan or dextromethorphan. Its imine group may enable chelation or covalent binding, a feature absent in the reference compounds.

Physicochemical Properties

Property Eletriptan Hydrobromide Dextromethorphan Hydrobromide This compound
Molecular Weight 462.43 g/mol 271.23 g/mol* Not reported
Solubility in Water Readily soluble Sparingly soluble Likely moderate (methoxypropyl enhances polarity)
Crystalline Form White to pale powder White crystalline Unspecified

*Dextromethorphan HBr molecular weight calculated from empirical formula C18H25NO·HBr.

The methoxypropyl group in the target compound may confer better aqueous solubility than dextromethorphan hydrobromide but lower than eletriptan hydrobromide. Its isoindolin-imine core, however, could reduce metabolic stability compared to eletriptan’s indole scaffold.

Biological Activity

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1052406-55-9
  • Molecular Formula : C13H16BrN
  • Molecular Weight : 273.18 g/mol

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Activity

Research has indicated that isoindoline derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.

Neuroprotective Effects

There is emerging evidence suggesting that isoindoline compounds may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory responses.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInduction of apoptosis via caspase activation
Isoindoline derivative AAntimicrobialDisruption of cell membrane integrity
Isoindoline derivative BNeuroprotectiveModulation of neuroinflammatory pathways

Study on Anticancer Properties

In a recent study, the effects of various isoindoline derivatives on cancer cell lines were investigated. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the role of these compounds in inducing apoptosis through mitochondrial pathways.

Research on Antimicrobial Activity

A comparative analysis was conducted to evaluate the antimicrobial efficacy of several isoindoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising activity, suggesting potential applications in developing new antimicrobial agents.

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